n-十三烷基-磷酸胆碱

描述

N-Tridecyl-phosphocholine, also known as Fos-choline-13, is a novel class of detergents well suited for the solubilization, stabilization, and purification of membrane proteins . It is often used in the screening of the best-suited detergent for a given application .

Synthesis Analysis

N-Tridecyl-phosphocholine is involved in the synthesis of phosphatidylcholine, a major component of the eukaryotic membrane . It plays a crucial role in maintaining membrane integrity . A small-scale plasma membrane isolation protocol has been developed for the characterization of Candida albicans ABC (ATP-binding cassette) protein Cdr1, overexpressed in Saccharomyces cerevisiae .Chemical Reactions Analysis

N-Tridecyl-phosphocholine is involved in the enzymatic acylation of lysophospholipids . It also participates in the non-enzymatic synthesis of natural diacylphospholipids by transacylation in water .科学研究应用

杀菌剂中的作用机理

n-十三烷基-磷酸胆碱作为三代吗啉等杀菌剂中的活性成分,以其抑制各种生物体中固醇生物合成的能力而闻名。在较高浓度下,它会导致直接的膜损伤。在真菌病研究中,三代吗啉已显示出抑制固醇途径中涉及的特定酶,表明在控制真菌引起的植物病害方面具有潜在应用 (Kerkenaar, 1983).

在磷脂酰胆碱合成中的作用

n-十三烷基-磷酸胆碱衍生物在脂质代谢中起着至关重要的作用,特别是在磷脂酰胆碱合成中。磷酸胆碱胞苷三磷酸转移酶是该途径中的关键调节酶,受各种脂质类型和性质的影响。研究表明,酶活化可以通过改变膜的表面电位和脂质组成来控制,突出了 n-十三烷基-磷酸胆碱相关化合物在细胞脂质调节中的重要性 (Cornell, 1991).

抗肿瘤特性

与 n-十三烷基-磷酸胆碱相关的化合物,如十六烷基磷酸胆碱,已证明具有抗肿瘤特性。研究表明它们在皮肤淋巴瘤的局部治疗中有效。这些化合物抑制肿瘤细胞生长,并可能具有免疫调节特性,使它们成为某些类型皮肤癌的潜在治疗选择 (Dummer 等,1993).

对磷脂代谢的膳食贡献

对肉类和鱼类中醚键磷脂(包括 n-十三烷基-磷酸胆碱衍生物)的研究揭示了它们在人类饮食和代谢中的重要作用。这些化合物有助于产生生物活性分子,如血小板活化因子,影响组织的脂质组成,并可能影响由醚脂介质介导的生物反应 (Blank 等,1992).

作用机制

Target of Action

n-Tridecyl-phosphocholine is a type of phosphocholine, a class of compounds that play a crucial role in the solubilization, stabilization, and purification of membrane proteins . These membrane proteins are the primary targets of n-Tridecyl-phosphocholine. They are essential for various cellular functions, including signal transduction, transport of molecules, and cell adhesion .

Mode of Action

The mode of action of n-Tridecyl-phosphocholine involves its interaction with these membrane proteins. As a detergent, it aids in the solubilization of these proteins, thereby facilitating their stabilization and purification . This interaction results in changes in the structure and function of the membrane proteins, which can have significant effects on cellular processes .

Biochemical Pathways

n-Tridecyl-phosphocholine is involved in the biosynthesis of phosphatidylcholine (PtdCho), a major component of cell membranes . The therapeutic action of similar compounds, like citicoline, is thought to be caused by stimulation of PtdCho synthesis in the injured brain . This compound might enhance the reconstruction of PtdCho and sphingomyelin, but could also act by inhibiting destructive processes .

Pharmacokinetics

It’s known that the compound has a molecular weight of 3655 g/mol

Result of Action

The result of n-Tridecyl-phosphocholine’s action is the stabilization and purification of membrane proteins . This can have significant effects at the molecular and cellular levels, influencing various cellular processes. For instance, the enhancement of PtdCho and sphingomyelin synthesis can contribute to the repair of cell membranes .

Action Environment

The action, efficacy, and stability of n-Tridecyl-phosphocholine can be influenced by various environmental factors. For instance, the compound is well-suited for the solubilization, stabilization, and purification of membrane proteins, suggesting that it may perform optimally in environments where these proteins are present .

未来方向

The roles of choline and choline-containing phospholipids (CCPLs) like n-Tridecyl-phosphocholine in the maintenance and progress of neurovascular unit (NVU) integrity are being actively researched . The interesting results obtained with some CCPLs, in particular with α-GPC, probably would justify reconsideration of the most promising molecules in larger attentively controlled studies .

生化分析

Biochemical Properties

n-Tridecyl-phosphocholine plays a significant role in biochemical reactions. It is involved in the synthesis of phosphatidylcholine (PC), a major membrane constituent . The enzymes that convert choline to acetylcholine (ACh) [choline acetyltransferase (ChAT)] and PC’s precursor phosphocholine [choline kinase (CK)] interact with n-Tridecyl-phosphocholine .

Cellular Effects

n-Tridecyl-phosphocholine influences various types of cells and cellular processes. It is essential for the neurotransmitter acetylcholine (ACh) and the major membrane constituent phosphatidylcholine (PC), both of which have significant impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

n-Tridecyl-phosphocholine exerts its effects at the molecular level through several mechanisms. It is involved in the conversion of choline to ACh and phosphocholine, influencing the formation and release of ACh . It also plays a role in the synthesis of PC, a major component of cell membranes .

Metabolic Pathways

This pathway regulates the balance between phospholipids and neutral lipids .

属性

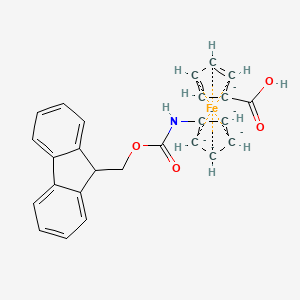

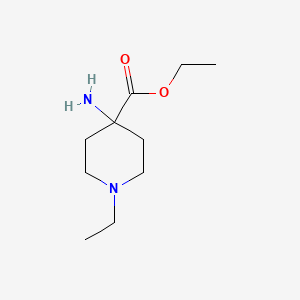

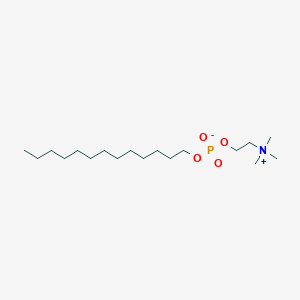

IUPAC Name |

tridecyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-17-22-24(20,21)23-18-16-19(2,3)4/h5-18H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGLXNDFDHCOAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40NO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。